3-Methoxy--nitrostyrene

Descripción general

Descripción

3-Methoxy--nitrostyrene is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-Methoxy-β-nitrostyrene (MNS) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a detailed overview of the biological activities associated with MNS, supported by relevant studies, data tables, and case studies.

Chemical Structure and Synthesis

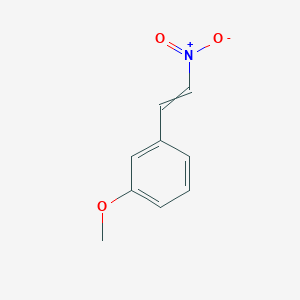

3-Methoxy-β-nitrostyrene is part of the β-nitrostyrene family, characterized by the presence of a nitro group (-NO2) and a methoxy group (-OCH3) on the styrene backbone. The synthesis of MNS typically involves the nitroaldol reaction, where 3-methoxybenzaldehyde is reacted with nitroethane in the presence of ammonium acetate under reflux conditions .

Antimicrobial Activity

MNS exhibits significant antimicrobial properties. In a study assessing various derivatives of β-nitrostyrene, MNS was found to have a minimum inhibitory concentration (MIC) against several microbial strains. The results are summarized in Table 1:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 3-Methoxy-β-nitrostyrene | 128 | Candida albicans |

| 64 | Staphylococcus aureus | |

| 256 | Pseudomonas aeruginosa |

The highest activity was observed against Candida albicans, indicating its potential as an antifungal agent. The compound's efficacy was attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Anticancer Activity

Research has demonstrated that MNS possesses anticancer properties. A derivative of this compound was shown to inhibit tumorigenesis in colorectal cancer cells through mechanisms involving reactive oxygen species (ROS)-mediated DNA damage and mitochondrial dysfunction. Specifically, it induced apoptosis in cancer cells by promoting cytochrome c release from mitochondria .

Table 2 summarizes the findings from various studies on the anticancer effects of MNS:

Anti-inflammatory Activity

MNS has also been identified as an inhibitor of the NLRP3 inflammasome, a critical component in inflammatory responses. It specifically blocks NLRP3 activation without affecting other inflammasomes such as NLRC4 or AIM2. This inhibition occurs through the prevention of ASC speck formation and oligomerization, making MNS a valuable chemical probe for studying inflammation-related diseases .

Case Studies

- Inflammation Research : A study investigated the effects of MNS on macrophages exposed to inflammatory stimuli. Results indicated that treatment with MNS significantly reduced pro-inflammatory cytokine production, suggesting its potential use in therapeutic applications for inflammatory diseases .

- Antimicrobial Efficacy : In clinical trials assessing its effectiveness against fungal infections, MNS demonstrated superior activity compared to conventional antifungal agents, highlighting its potential as a novel therapeutic option for resistant strains .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

3-Methoxy-β-nitrostyrene exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against a range of microbial strains, including bacteria and fungi.

Case Study: Antimicrobial Effectiveness

A study investigated the antimicrobial activity of 3,4-dimethoxy-β-nitrostyrene derivatives, revealing that these compounds showed significant inhibition against Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 μg/mL . This indicates potential for developing new antimicrobial agents based on the structural modifications of β-nitrostyrene.

Antifungal Applications

The compound has been tested for its antifungal properties, particularly in agricultural settings.

Case Study: Fungicidal Efficacy

Research highlighted the use of 2-hydroxy-3-methoxy-β-nitrostyrene as a fungicide against cucumber anthracnose (Colletotrichum lagenarium) and late blight (Phytophthora infestans). The compound was found to be effective at concentrations significantly higher than those that caused phytotoxicity, demonstrating its potential as a safe fungicide for crops .

Table 1: Efficacy of 2-Hydroxy-3-Methoxy-β-Nitrostyrene Against Fungal Pathogens

| Concentration (p.p.m.) | Efficacy Against Cucumber Anthracnose | Efficacy Against Late Blight |

|---|---|---|

| 37.5 | Moderate | Low |

| 75 | Moderate | Moderate |

| 150 | High | Moderate |

| 300 | High | High |

| 600 | Very High | High |

Anticancer Properties

3-Methoxy-β-nitrostyrene has shown promise in cancer research, particularly in inhibiting tumor growth.

Case Study: Colorectal Cancer

A study demonstrated that derivatives of β-nitrostyrene could inhibit tumorigenesis in colorectal cancer cells through mechanisms involving reactive oxygen species (ROS)-mediated DNA damage and mitochondrial dysfunction . This highlights the potential for these compounds in cancer therapeutics.

Table 2: Anticancer Activity of β-Nitrostyrene Derivatives

| Compound | Cancer Type | Mechanism of Action | Observed Effect |

|---|---|---|---|

| 3'-Hydroxy-4'-methoxy-β-methyl | Colorectal Cancer | ROS-mediated DNA damage | Inhibition of tumor growth |

| 3,4-Methylenedioxy-β-nitrostyrene | Breast Cancer | Inhibition of cell adhesion and migration | Suppression of metastasis |

Agricultural Applications

In addition to its antifungal properties, the compound is being explored for broader agricultural applications.

Case Study: Plant Protection

Research indicates that applying 2-hydroxy-3-methoxy-β-nitrostyrene can protect both dormant and non-dormant plants from pathogenic bacteria and fungi. This application is particularly relevant for sustainable agriculture practices aimed at reducing chemical pesticide use .

Análisis De Reacciones Químicas

3.1. Michael Addition Reactions

3-Methoxy-β-nitrostyrene is used as an acceptor in Michael addition reactions, which are crucial for synthesizing complex organic molecules. These reactions involve the nucleophilic addition of a donor molecule to the β-position of the nitrostyrene.

| Donor | Conditions | Product |

|---|---|---|

| Diethyl Malonate | Bispidine catalyst, MeCN | Various adducts |

The choice of catalyst and solvent can significantly influence the reaction outcome, including yield and stereoselectivity .

3.2. Cycloaddition Reactions

β-Nitrostyrenes, including 3-methoxy derivatives, participate in [3+2] cycloaddition reactions with nitrones. These reactions are stereoselective and can form isoxazolidines, which are valuable intermediates in organic synthesis.

| Nitrone | Conditions | Product |

|---|---|---|

| 5,5-Dimethylpyrroline-N-oxide | Benzene, kinetic control | Isoxazolidines |

The stereoselectivity of these reactions depends on the configuration of the nitrostyrene (Z or E) .

3.3. Reduction Reactions

3-Methoxy-β-nitrostyrene can be reduced to form the corresponding phenethylamine derivatives. This reduction is typically achieved using a palladium-carbon catalyst in an alcohol solvent with an inorganic acid.

| Catalyst | Solvent | Product |

|---|---|---|

| Pd-C | Alcohol (e.g., MeOH), HCl | Phenethylamine derivatives |

The reaction conditions, including temperature and pressure, can be optimized to improve yields and minimize by-products .

Biological Activities of β-Nitrostyrene Derivatives

While specific biological activities of 3-methoxy-β-nitrostyrene are less documented, β-nitrostyrene derivatives in general exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. For example, some derivatives have shown inhibitory effects on tumor growth and platelet aggregation .

Propiedades

IUPAC Name |

1-methoxy-3-(2-nitroethenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBGIPFDIABTKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.